molecular formula C16H8Cl3NO B1420586 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160264-61-8

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420586
CAS No.: 1160264-61-8
M. Wt: 336.6 g/mol
InChI Key: WDSKMDFRLRYUSJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid with a chlorinating agent such as phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as proteins, to study their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride include other quinoline derivatives and carbonyl chlorides. For example:

    2-Phenylquinoline-4-carbonyl chloride: This compound has a similar structure but lacks the dichlorophenyl group, which may affect its reactivity and applications.

    2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid: This precursor compound is used in the synthesis of this compound and has different chemical properties due to the presence of the carboxylic acid group.

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in proteomics research and the formation of stable derivatives for analytical purposes .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO/c17-9-5-6-11(13(18)7-9)15-8-12(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSKMDFRLRYUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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